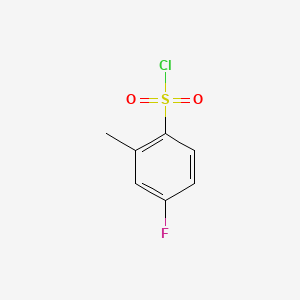
4-Fluoro-2-methylbenzenesulfonyl chloride
概要
説明
4-Fluoro-2-methylbenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H6ClFO2S and its molecular weight is 208.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Intermediates for Pesticides
4-Fluoro-2-methylbenzenesulfonyl chloride has been utilized in the synthesis of key intermediates for the production of pesticides. A novel route was developed to synthesize 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a derivative, which is used to prepare methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a crucial intermediate for herbicidal juthiacet-methyl. This alternative synthesis method overcomes the challenges associated with the high cost and difficult preparation of the precursor, 4-chloro-2-fluoronitrobenzene, by using bis(4-amino-2chlorophenyl) disulfide and employing steps like the Schiemann reaction, oxychlorination, and nitration (Xiao-hua Du et al., 2005).
Development of Sulfone and Sulfonamide Derivatives
The compound has been used in the practical synthesis of 4‐fluoro‐2‐(methylthio)benzylamine and its corresponding 2‐methylsulfonyl analog. These derivatives were synthesized through regioselective introduction of the methylthio moiety, showcasing its application in the development of functionalized benzylamines, sulfones, and sulfonamides. Such compounds have potential use in various pharmaceutical and chemical industries (D. Perlow et al., 2007).
Electrostic Activation for SNAr Reactions
Another significant application involves the electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity by sulfonylonio substituents. 4-Fluorobenzenesulfonyl chloride and its derivatives have been transformed into corresponding N-sulfonylpyridinium triflates. The presence of the sulfonylonio function allows for SNAr reactions under mild conditions, demonstrating its utility in synthesizing pharmaceutically interesting substances (R. Weiss & F. Pühlhofer, 2001).
Synthesis of Fluoronitrobenzene-Sulfonyl Chlorides
Research also includes the synthesis of isomeric fluoronitrobenzenesulfonyl chlorides, highlighting the versatility of this compound in synthesizing a range of isomeric compounds through regioselective reactions and oxidative cleavage steps. These compounds serve as valuable intermediates in organic synthesis, offering pathways to diverse chemical entities (Sergey Zhersh et al., 2010).
Pharmaceutical Intermediates Synthesis
Furthermore, this compound has been involved in the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, which were evaluated as potent antibacterial agents. This illustrates its role in generating sulfonamide-based pharmaceuticals with significant biological activity (M. Abbasi et al., 2015).
Safety and Hazards
作用機序
Target of Action
This compound is often used as a building block in organic synthesis
Mode of Action
As a sulfonyl chloride, it is likely to act as an electrophile, reacting with nucleophiles in organic synthesis reactions .
Result of Action
As a reagent in organic synthesis, its primary role is likely to facilitate the formation of new chemical bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-methylbenzenesulfonyl chloride. For instance, it is sensitive to moisture and should be stored in an inert atmosphere . Its reactivity may also be influenced by temperature, solvent, and the presence of other reagents .
生化学分析
Biochemical Properties
4-Fluoro-2-methylbenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the sulfonylation of amines to form sulfonamides. This compound interacts with various enzymes and proteins, including those involved in the synthesis of sulfonamide-based drugs. The nature of these interactions typically involves the formation of covalent bonds between the sulfonyl chloride group and the nucleophilic sites on the target biomolecules . This reactivity is crucial for the compound’s utility in medicinal chemistry and drug development.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes through sulfonylation. Such modifications can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins may alter their activity, leading to changes in downstream signaling events and metabolic processes . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with nucleophilic sites on biomolecules. This mechanism involves the nucleophilic attack on the sulfonyl chloride group, resulting in the formation of sulfonamide bonds. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme and the nature of the modification . Additionally, changes in gene expression may occur as a result of altered protein function and signaling pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors influencing its effects over time. This compound is known to be moisture-sensitive and can degrade upon exposure to water, releasing toxic gases . Long-term studies in vitro and in vivo have shown that the compound’s effects on cellular function can vary over time, with potential changes in enzyme activity and protein function observed as the compound degrades . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modifying specific proteins and enzymes. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain concentration levels. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for sulfonylation reactions. These enzymes facilitate the transfer of the sulfonyl group to target biomolecules, affecting metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in cellular metabolism and energy production, highlighting its potential impact on metabolic diseases and disorders.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular location . Studying the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4-fluoro-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-4-6(9)2-3-7(5)12(8,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPGWKNCWMFHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381024 | |
| Record name | 4-Fluoro-2-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7079-48-3 | |
| Record name | 4-Fluoro-2-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-methylbenzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}-acetic acid](/img/structure/B1303362.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1303364.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride](/img/structure/B1303367.png)
![1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1303368.png)

![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1303371.png)






